N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
Description
This compound features a propanamide backbone with a sulfanyl-linked 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety and a 1,3-benzodioxole substituent.
Properties
Molecular Formula |
C21H22N2O4S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C21H22N2O4S/c24-20(22-12-14-5-7-17-18(11-14)27-13-26-17)9-10-28-19-8-6-15-3-1-2-4-16(15)23-21(19)25/h1-5,7,11,19H,6,8-10,12-13H2,(H,22,24)(H,23,25) |
InChI Key |
XRNYXKCWUUQDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound belonging to the class of phenylpyrrolidines. This article explores its biological activity, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and is characterized by a benzodioxole moiety linked to a benzazepine structure through a propanamide group. Its unique structure may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 448.47 g/mol |
| Chemical Formula | C24H24N4O5 |
| IUPAC Name | 4-[(3aS,4R,7R,8aS,8bR)-2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-hydroxy-1,3-dioxo-decahydropyrrolo[3,4-a]pyrrolizin-4-yl]benzene-1-carboximidamide |
| CAS Number | Not Available |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively.
- Neuroprotective Effects : Preliminary studies indicate that derivatives of benzodioxole can provide neuroprotective effects through modulation of neurotransmitter systems. The benzazepine component may enhance these effects by interacting with specific receptors in the brain.
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens. The sulfanyl group may play a crucial role in this activity by disrupting microbial cell membranes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Neuroprotection : A study published in Neuroscience Letters explored the neuroprotective effects of benzodioxole derivatives in animal models of neurodegeneration. The findings indicated significant reductions in neuronal death and inflammation markers when treated with similar compounds .
- Antioxidant Evaluation : Research conducted by Zhang et al. demonstrated that compounds with similar structural features exhibited strong antioxidant activity in vitro, reducing oxidative stress markers in cellular models .
Pharmacological Potential
Given its structure and preliminary findings, this compound holds promise as a candidate for further pharmacological development:
- Drug Development : The compound's potential as a neuroprotective agent makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Therapeutic Applications : Its antioxidant and antimicrobial properties suggest applications in treating oxidative stress-related conditions and infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
Target Compound vs. Thiazole/Oxadiazole Derivatives (7c–7j)
Compounds 7c–7j () share a propanamide core linked to sulfanyl-containing heterocycles (1,3,4-oxadiazole and 2-amino-1,3-thiazole). Key differences include:
- Heterocyclic Systems: The target compound uses a benzazepine ring, whereas 7c–7j employ oxadiazole-thiazole hybrids. Benzazepines are known for modulating neurotransmitter receptors (e.g., dopamine, serotonin), while oxadiazoles enhance metabolic stability and thiazoles improve bioavailability .
- Substituents : The target’s benzodioxole group contrasts with the methylphenyl or dimethylphenyl groups in 7c–7j. Benzodioxole may reduce oxidative metabolism compared to alkyl-substituted aromatics .
Target Compound vs. Tetrazole Derivatives ()
The compound N-(4-Methylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide () replaces the benzazepine with a tetrazole ring. Tetrazoles are bioisosteres for carboxylic acids, enhancing solubility and hydrogen-bonding capacity. This substitution could alter target selectivity compared to the benzazepine-containing compound .
Physicochemical Properties
- Molecular Weight : The target compound (384 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), whereas 7c–7j (375–389 g/mol) and the tetrazole derivative (293 g/mol) are within range, favoring oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
